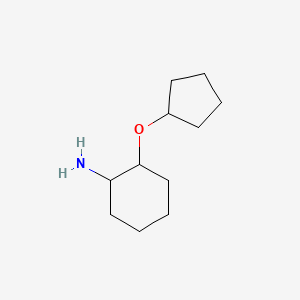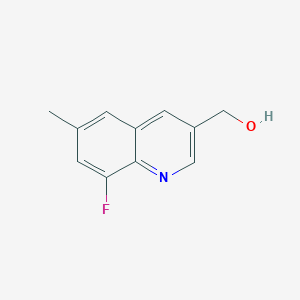
5-Chloro-2-(4-fluorophenyl)pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(4-fluorophenyl)pyridin-3-ol is a heterocyclic aromatic compound that contains both chlorine and fluorine substituents on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of reagents such as potassium fluoride (KF) and sodium hydroxide (NaOH) under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(4-fluorophenyl)pyridin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can be employed to modify the functional groups on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of the compound, while substitution reactions can introduce different functional groups onto the pyridine ring .
Scientific Research Applications
5-Chloro-2-(4-fluorophenyl)pyridin-3-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(4-fluorophenyl)pyridin-3-ol involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest potential interactions with key proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,5-Difluoropyridine: Similar in structure but with two fluorine atoms instead of one chlorine and one fluorine.
4-Chloro-3-fluoropyridine: Another compound with both chlorine and fluorine substituents but in different positions on the pyridine ring.
2-Phenylpyridine: Lacks halogen substituents but has a phenyl group attached to the pyridine ring.
Uniqueness
5-Chloro-2-(4-fluorophenyl)pyridin-3-ol is unique due to the specific positioning of the chlorine and fluorine atoms on the pyridine ring, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions with biological targets and makes it a valuable compound for various applications .
Properties
Molecular Formula |
C11H7ClFNO |
|---|---|
Molecular Weight |
223.63 g/mol |
IUPAC Name |
5-chloro-2-(4-fluorophenyl)pyridin-3-ol |
InChI |
InChI=1S/C11H7ClFNO/c12-8-5-10(15)11(14-6-8)7-1-3-9(13)4-2-7/h1-6,15H |
InChI Key |
KHJLXORXVTWZJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=N2)Cl)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


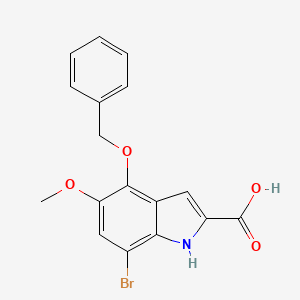
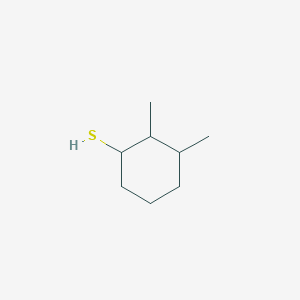

![3-Amino-3-phenyl-N-[1-(thiophen-2-YL)ethyl]propanamide](/img/structure/B13272403.png)
![1-[4-Methoxy-3-(methoxymethyl)phenyl]ethane-1-sulfonyl chloride](/img/structure/B13272407.png)
![3-[(1-Methoxypropan-2-yl)oxy]azetidine](/img/structure/B13272416.png)
![2-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B13272417.png)
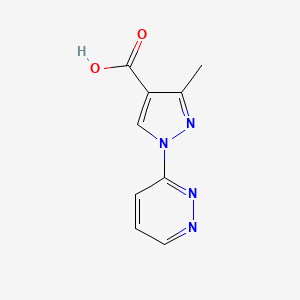
![(Butan-2-yl)[1-(2-fluorophenyl)ethyl]amine](/img/structure/B13272432.png)
![3-[(4-Tert-butylcyclohexyl)amino]propan-1-ol](/img/structure/B13272434.png)

![N-[1-(3-methylthiophen-2-yl)ethyl]cyclopropanamine](/img/structure/B13272437.png)
